Pseudin-2 Trifluoroacetate

Übersicht

Beschreibung

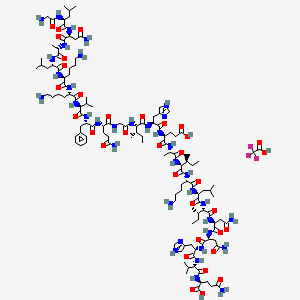

Pseudin-2 is a cationic α-helical peptide originally isolated from the skin of the paradoxical frog Pseudis paradoxa . It exhibits potent antibacterial activity and cytotoxicity . The peptide sequence is GLNALKKVFQGIHEAIKLINNHVQ .

Synthesis Analysis

To develop antimicrobial peptides with anti-inflammatory activity and low cytotoxicity, Pseudin-2 analogues were designed with Lys substitutions, resulting in an elevated amphipathic α-helical structure and cationicity . Additionally, truncated analogs of Pseudin-2 and Lys-substituted peptides were synthesized to produce linear 18-residue amphipathic α-helices .Molecular Structure Analysis

Tertiary structures revealed that Pseudin-2 has a linear α-helix from Leu2 to Glu24 . The bent structure provided by Pro substitution plays an important role in enhancing bacterial cell selectivity and cell penetration .Chemical Reactions Analysis

Pseudin-2 and its analogues produced much higher membrane depolarization than the analogues with Pro substitution . The latter may penetrate bacterial cell membranes .Wissenschaftliche Forschungsanwendungen

- Pseudin-2 (Ps), originally isolated from the frog Pseudis paradoxa, exhibits potent antibacterial activity. Researchers have designed Ps analogues with Lysine (Lys) substitutions, resulting in an elevated amphipathic α-helical structure and increased cationicity . These analogues retain antimicrobial activity while reducing cytotoxicity.

- Ps-P analogues, obtained by substituting Glycine 11 (Gly11) with Proline (Pro), exhibit even lower cytotoxicity and antimicrobial activity. The unique tertiary structure of Ps-P, characterized by a bend at Pro11 between two short α-helices, enhances bacterial cell selectivity and penetration .

- Ps and its analogue Ps-K18 demonstrate potent anti-inflammatory activity. In lipopolysaccharide (LPS)-stimulated cells, they inhibit the Toll-like receptor 4 (TLR4) pathway, directly preventing the formation of the TLR4-MD-2_LPS complex. The amphipathic α-helical structure, balanced cationicity, and hydrophobicity contribute to their anti-inflammatory effects .

- Efforts to develop clinically applicable antimicrobial peptides (AMPs) have led to the design of pseudin-2 analogs. These modifications enhance the peptide’s structure and cationicity, making it a promising candidate for future clinical use .

- Researchers have also explored sequence modifications within the leucine-zipper motif to improve cell selectivity for pseudin-2 in mammalian cells and pathogenic fungi .

- AMPs, including pseudins, play crucial roles in host defense systems and innate immunity. Although the exact mechanisms are not fully understood, AMPs likely function through transmembrane pore formation or intracellular killing .

- Pseudins 1–4, structurally related AMPs, have been isolated from frog skin extracts. Their rapid evolution of resistance to commonly used antibiotics necessitates the exploration of novel antimicrobial agents .

Antibacterial Activity

Anti-Inflammatory Activity

Clinical Applications

Host Defense and Innate Immunity

Wirkmechanismus

Target of Action

Pseudin-2 Trifluoroacetate, also known as Pse-T2, is an antimicrobial peptide (AMP) isolated from the frog Pseudis paradoxa . The primary targets of Pse-T2 are bacterial and fungal cells, specifically their cell membranes .

Mode of Action

Pse-T2 interacts with its targets by forming an amphipathic α-helical structure on bacterial membranes . This interaction results in the formation of pores in both bacterial and fungal membranes . Moreover, Pse-T2 can enter into the cytoplasm and bind to RNA . This dual action of membrane disruption and intracellular binding leads to the death of the bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by Pse-T2 involves membrane depolarization . The formation of pores in the bacterial and fungal membranes leads to a loss of membrane potential, disrupting normal cellular functions . In addition, the binding of Pse-T2 to RNA within the cytoplasm can interfere with protein synthesis and other vital cellular processes .

Pharmacokinetics

It is known that pse-t2 exhibits potent antimicrobial activity and low cytotoxicity, suggesting a favorable bioavailability profile .

Result of Action

The result of Pse-T2’s action is the effective killing of bacterial cells. It disrupts membrane integrity, leading to cell death . In vivo, wounds infected with multidrug-resistant Pseudomonas aeruginosa healed significantly faster when treated with Pse-T2 than did untreated wounds or wounds treated with ciprofloxacin . Moreover, Pse-T2 facilitated infected-wound closure by reducing inflammation through suppression of interleukin-1β (IL-1β), IL-6, and tumor necrosis factor alpha (TNF-α) .

Action Environment

The action of Pse-T2 can be influenced by environmental factors. For instance, the presence of a biological membrane is necessary for Pse-T2 to form its α-helical structure . Additionally, the peptide’s antimicrobial activity and selectivity can be enhanced by certain modifications, such as Lys substitutions, which result in an elevated amphipathic α-helical structure and cationicity .

Zukünftige Richtungen

The data suggest that the small antimicrobial peptide Pse-T2 could be useful for future development of therapeutic agents effective against multidrug-resistant bacterial strains . The rapid evolution of resistance to commonly used antibiotics in pathogens has necessitated the development of novel types of antimicrobial agents .

Eigenschaften

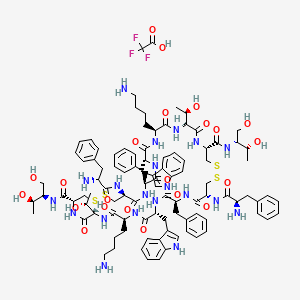

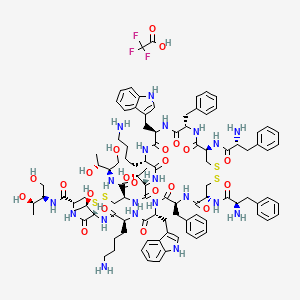

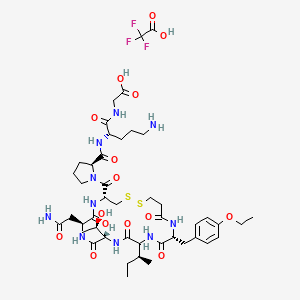

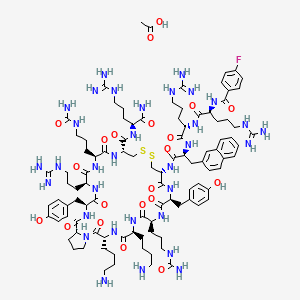

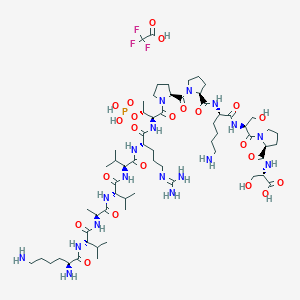

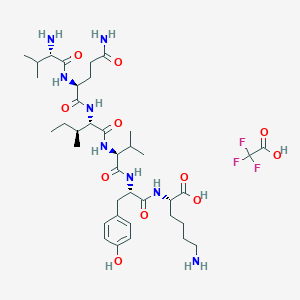

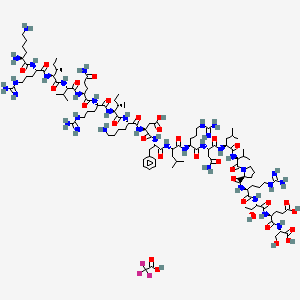

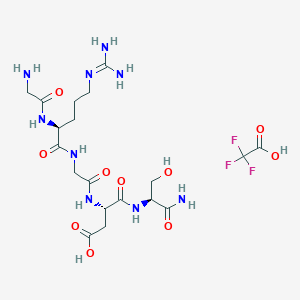

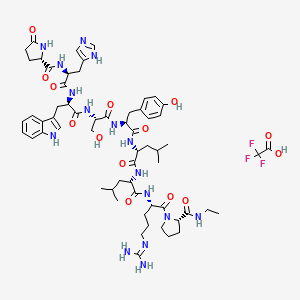

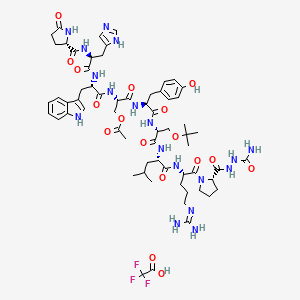

IUPAC Name |

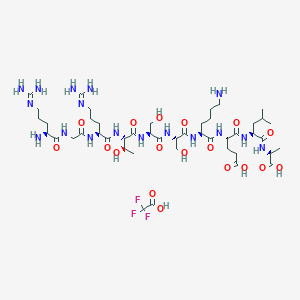

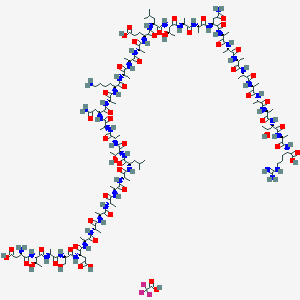

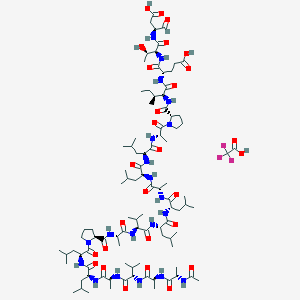

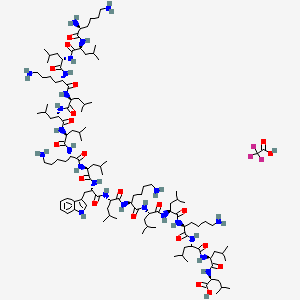

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C122H202N36O32.C2HF3O2/c1-19-65(14)98(154-94(165)57-134-103(170)76(36-39-88(127)159)142-111(178)82(48-70-31-23-22-24-32-70)151-118(185)97(64(12)13)155-107(174)75(35-27-30-44-125)140-105(172)73(33-25-28-42-123)141-110(177)80(46-61(6)7)146-101(168)68(17)138-108(175)85(51-90(129)161)149-109(176)79(45-60(4)5)139-93(164)54-126)119(186)152-83(49-71-55-132-58-135-71)112(179)143-77(38-41-95(166)167)104(171)137-69(18)102(169)157-99(66(15)20-2)120(187)144-74(34-26-29-43-124)106(173)147-81(47-62(8)9)115(182)158-100(67(16)21-3)121(188)153-87(53-92(131)163)114(181)150-86(52-91(130)162)113(180)148-84(50-72-56-133-59-136-72)116(183)156-96(63(10)11)117(184)145-78(122(189)190)37-40-89(128)160;3-2(4,5)1(6)7/h22-24,31-32,55-56,58-69,73-87,96-100H,19-21,25-30,33-54,57,123-126H2,1-18H3,(H2,127,159)(H2,128,160)(H2,129,161)(H2,130,162)(H2,131,163)(H,132,135)(H,133,136)(H,134,170)(H,137,171)(H,138,175)(H,139,164)(H,140,172)(H,141,177)(H,142,178)(H,143,179)(H,144,187)(H,145,184)(H,146,168)(H,147,173)(H,148,180)(H,149,176)(H,150,181)(H,151,185)(H,152,186)(H,153,188)(H,154,165)(H,155,174)(H,156,183)(H,157,169)(H,158,182)(H,166,167)(H,189,190);(H,6,7)/t65-,66-,67-,68-,69-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,96-,97-,98-,99-,100-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSAYIXVXMIPLM-VDOVUREESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C124H203F3N36O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2799.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pseudin-2 Trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.